molecular formula C10H13NO B15113530 2-(Cyclobutoxymethyl)pyridine

2-(Cyclobutoxymethyl)pyridine

Cat. No.: B15113530
M. Wt: 163.22 g/mol
InChI Key: NXTKAFIFHKQDGS-UHFFFAOYSA-N
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Description

2-(Cyclobutoxymethyl)pyridine is a pyridine derivative featuring a cyclobutoxymethyl substituent at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 179.22 g/mol. The cyclobutoxymethyl group consists of a strained cyclobutane ring connected via an ether linkage to the pyridine core, imparting unique steric and electronic properties.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)pyridine

InChI

InChI=1S/C10H13NO/c1-2-7-11-9(4-1)8-12-10-5-3-6-10/h1-2,4,7,10H,3,5-6,8H2

InChI Key

NXTKAFIFHKQDGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of pyridine derivatives often employs catalytic processes. For instance, the use of transition metal catalysts in cycloaddition reactions can efficiently produce pyridine derivatives. The [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components is a notable method for synthesizing pyridine compounds .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclobutoxymethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, pyridine derivatives can act as ligands for metal ions, forming stable complexes that can inhibit or activate enzymatic pathways. The compound’s effects on cellular signaling pathways, such as those involving kinases or receptors, are also of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Cyclobutoxymethyl)pyridine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridine Cyclobutoxymethyl (2-position) C₁₀H₁₃NO 179.22 High lipophilicity; potential kinase inhibitor scaffold (inferred)
2-(Cyclobutylmethoxy)pyridin-3-amine Pyridine Cyclobutylmethoxy (2-position), amine (3-position) C₁₀H₁₄N₂O 178.23 Distinct reactivity due to amine group; medicinal chemistry applications
4-Cyclobutoxy-2-(propan-2-yl)pyrimidine Pyrimidine Cyclobutoxy (4-position), isopropyl (2-position) C₁₂H₁₇N₃O 219.28 Enhanced metabolic stability; used in heterocyclic synthesis
2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde Pyrimidine Cyclobutyl(methyl)amino (2-position), aldehyde (5-position) C₁₀H₁₃N₃O 191.23 High purity (≥95%); explored in kinase inhibitor research
3-(Benzyloxy)pyridin-2-amine Pyridine Benzyloxy (3-position), amine (2-position) C₁₂H₁₂N₂O 200.24 Larger substituent volume; varied binding affinity

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

  • Cyclobutyl vs. Benzyl Groups : The cyclobutoxymethyl group in This compound introduces significant ring strain compared to benzyloxy analogs (e.g., 3-(Benzyloxy)pyridin-2-amine). This strain may enhance reactivity in nucleophilic substitutions or reduce metabolic degradation in biological systems .
  • Ether vs. Amine Linkages : Compounds like 2-(Cyclobutylmethoxy)pyridin-3-amine () exhibit dual functionality (ether + amine), enabling hydrogen bonding and pH-dependent solubility, unlike the purely ether-linked target compound.

Physicochemical Properties Lipophilicity: The cyclobutoxymethyl group increases lipophilicity (logP ~2.5 estimated) compared to smaller substituents (e.g., methoxy or methyl groups). This property may improve blood-brain barrier penetration but reduce aqueous solubility .

Biological Activity Kinase Inhibition Potential: Pyrimidine derivatives with cyclobutyl groups (e.g., 2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde) show promise in kinase inhibition due to their rigid structure and aldehyde functionality, which can form covalent bonds with target proteins. The pyridine analog this compound may share similar mechanistic pathways . Antimicrobial and Anticancer Activity: Cyclobutyl-containing compounds (e.g., 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine) demonstrate varied bioactivity profiles, with the cyclobutyl group contributing to target selectivity and reduced off-target effects .

Synthetic Accessibility

  • Cyclobutyl groups are challenging to introduce due to ring strain, often requiring specialized reagents (e.g., photochemical [2+2] cycloadditions). This contrasts with benzyl or methyl groups, which are easier to install via standard alkylation .

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